6-Amino-3-methylindolin-2-one
Description
6-Amino-3-methylindolin-2-one (CAS: 108533-35-3) is an indole-derived heterocyclic compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol . Structurally, it features a bicyclic indoline scaffold substituted with an amino group at the 6-position and a methyl group at the 3-position. This compound is typically stored at 2–8°C to ensure stability, though its exact hazard profile remains unspecified in available data . It is a precursor or intermediate in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological or oncological pathways.
Properties
IUPAC Name |
6-amino-3-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-7-3-2-6(10)4-8(7)11-9(5)12/h2-5H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBNYMYKFIHABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=C(C=C2)N)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550754 | |
| Record name | 6-Amino-3-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108533-35-3 | |
| Record name | 6-Amino-3-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-methylindolin-2-one typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core. For this compound, specific starting materials and conditions are tailored to introduce the amino and methyl groups at the desired positions .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. Palladium-catalyzed reactions, such as the Larock indole synthesis, are frequently used. These methods allow for the efficient construction of the indole ring system with various substituents, including amino and methyl groups .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Halogenation, nitration, and sulfonation reactions typically use reagents like halogens, nitric acid, and sulfuric acid, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research has indicated that 6-amino-3-methylindolin-2-one exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines, such as SJSA-1, showing a dose-dependent effect on cell viability. The compound's mechanism involves the modulation of apoptosis-related proteins, specifically an increase in the Bax/Bcl-2 ratio, suggesting activation of the intrinsic mitochondrial pathway for apoptosis induction .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Preliminary studies suggest that it may possess broad-spectrum activity against various pathogens, making it a candidate for further investigation as an antimicrobial agent.
Neuroprotective Effects
Emerging research points to potential neuroprotective effects of this compound. Its derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases .
Chemical Synthesis and Material Science
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It is utilized in the development of more complex pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.
Optoelectronic Applications
The compound's derivatives have been explored for their optoelectronic properties. Research indicates that modifications to the indolinone structure can enhance its performance in organic solar cells and other optoelectronic devices, making it relevant in the field of material science .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Mechanism Investigation
In a detailed study, researchers treated SJSA-1 cells with varying concentrations of this compound and assessed the apoptotic response using flow cytometry. Results indicated a significant increase in late apoptotic cells at higher concentrations (20 μM) after 72 hours of treatment, confirming the compound's potential as an anticancer agent .
Case Study 2: Synthesis of Derivatives
A series of derivatives based on this compound were synthesized and tested for biological activity. One derivative showed enhanced cytotoxicity against glioblastoma cells when combined with small molecule inhibitors targeting specific cancer pathways. This highlights the compound's versatility and potential in developing combination therapies for cancer treatment .
Mechanism of Action
The mechanism of action of 6-Amino-3-methylindolin-2-one involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate biological processes. The exact pathways and targets depend on the specific biological context and the modifications on the indole ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 6-Amino-3-methylindolin-2-one can be better understood by comparing it with analogous indoline derivatives. Below is a detailed analysis:
6-Amino-3,3-dimethylindolin-2-one (CAS: 100510-65-4)
- Molecular Formula : C₁₀H₁₂N₂O
- Molecular Weight : 176.22 g/mol
- Hazard Profile: Classified as harmful via inhalation, skin contact, and ingestion, indicating higher reactivity or toxicity compared to the mono-methyl analog .
- Applications : Used in organic synthesis, particularly in building blocks for kinase inhibitors .
6-Amino-3-methylisoindolin-1-one (CAS: 1824189-31-2)
- Molecular Formula : C₉H₁₀N₂O
- Molecular Weight : 162.19 g/mol
- Applications: A pharmaceutical intermediate, possibly for anticancer or anti-inflammatory agents .
6-((3-Aminophenyl)amino)indolin-2-one (CAS: 887399-27-1)
- Molecular Formula : C₁₄H₁₃N₃O
- Molecular Weight : 239.27 g/mol
- Key Differences: Incorporates a 3-aminophenylamino substituent, enhancing π-π stacking interactions and hydrophobicity, which may improve binding to aromatic protein pockets . Applications: Supplied for life sciences research, likely in kinase or receptor-targeted drug discovery .
6-Amino-1-methyl-2-oxoindoline (CAS: 813424-16-7)
- Molecular Formula : C₉H₁₀N₂O
- Molecular Weight : 162.19 g/mol
- Key Differences: Methyl substitution at the 1-position instead of the 3-position, leading to distinct electronic effects and steric interactions . Applications: Potential use in neurological drug development due to structural similarity to serotonin analogs .
Table 1: Comparative Overview of Key Compounds
Structural and Functional Implications
- Isomerism : The isoindolin-1-one variant () may exhibit altered solubility due to differences in hydrogen-bonding capacity compared to indolin-2-one derivatives.
- Substituent Impact: Bulky groups (e.g., phenylamino in ) increase molecular weight and hydrophobicity, influencing bioavailability and metabolic clearance rates .
Research and Development Trends
Recent studies highlight the role of these compounds in kinase inhibition (e.g., JAK/STAT pathways) and neurotransmitter analog synthesis (e.g., serotonin derivatives) . The dimethyl analog’s higher hazard profile () suggests a need for careful handling in industrial settings, while the 3-methyl variant’s stability at low temperatures () makes it preferable for long-term storage.
Biological Activity
Overview
6-Amino-3-methylindolin-2-one is a compound belonging to the indole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in cancer treatment and neurological disorders. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.
- Molecular Formula : C9H10N2O
- Molecular Weight : 162.19 g/mol
- Structure : The compound features an indole ring with an amino group and a methyl group at specific positions, contributing to its biological properties.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, revealing that it induces apoptosis in a dose-dependent manner.
Table 1: Anticancer Activity of this compound
| Cell Line | Concentration (µM) | Apoptosis Rate (%) |
|---|---|---|
| SJSA-1 | 10 | 38.66 |
| SJSA-1 | 20 | 58.02 |
| MDA-MB-231 | 5 | 30.66 |
| A549 | 10 | 45.00 |
The apoptosis was confirmed using Annexin V–FITC and PI dual staining techniques, indicating that the compound activates the intrinsic mitochondrial apoptosis pathway by increasing the Bax/Bcl-2 ratio .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects in models of neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease.
Case Study: Neuroprotection in Alzheimer's Disease Models
A study involving transgenic mice demonstrated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for Alzheimer's disease .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Apoptotic Pathways : The compound activates apoptotic signaling pathways, particularly through the modulation of Bcl-2 family proteins.
- Antioxidant Properties : It exhibits scavenging activity against reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other related compounds.
Table 2: Comparison of Biological Activities
| Compound | Anticancer Activity | Neuroprotective Effects |
|---|---|---|
| This compound | High | Moderate |
| Compound A | Moderate | High |
| Compound B | Low | Low |
This comparison highlights the strong anticancer potential of this compound relative to other compounds, while also indicating moderate neuroprotective effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
